2H-1,3-Benzoxazine-2-thione, 6,8-dichloro-3,4-dihydro-3-phenyl-
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Overview
Description
2H-1,3-Benzoxazine-2-thione, 6,8-dichloro-3,4-dihydro-3-phenyl- is a heterocyclic compound that features a benzoxazine ring with thione and phenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,3-Benzoxazine-2-thione, 6,8-dichloro-3,4-dihydro-3-phenyl- typically involves the reaction of 2-aminothiophenol with dichlorobenzaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzoxazine ring. The reaction conditions often include the use of a strong acid such as trifluoromethanesulfonic acid to catalyze the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2H-1,3-Benzoxazine-2-thione, 6,8-dichloro-3,4-dihydro-3-phenyl- undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding benzoxazine with a thiol group.
Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide are used.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Benzoxazine with a thiol group.
Substitution: Benzoxazine derivatives with various substituents on the benzene ring.
Scientific Research Applications
2H-1,3-Benzoxazine-2-thione, 6,8-dichloro-3,4-dihydro-3-phenyl- has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and analgesic agent.
Materials Science: The compound is used in the synthesis of polymers and resins with unique properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2H-1,3-Benzoxazine-2-thione, 6,8-dichloro-3,4-dihydro-3-phenyl- involves its interaction with various molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. The compound may also interact with cellular pathways involved in inflammation and pain, thereby exerting its anti-inflammatory and analgesic effects .
Comparison with Similar Compounds
Similar Compounds
2H-1,3-Benzoxazine-2,4-dione: This compound has a similar benzoxazine ring but with a dione substituent instead of a thione.
3,4-Dihydro-2H-1,3-Benzoxazine: Lacks the thione group and has different chemical properties.
Uniqueness
2H-1,3-Benzoxazine-2-thione, 6,8-dichloro-3,4-dihydro-3-phenyl- is unique due to the presence of both thione and dichloro substituents, which confer distinct chemical reactivity and biological activity compared to its analogs .
Biological Activity
The compound 2H-1,3-Benzoxazine-2-thione, 6,8-dichloro-3,4-dihydro-3-phenyl (CAS Number: 6641-10-7) is a member of the benzoxazine family, which has garnered attention due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological potential and underlying mechanisms based on various research findings.
Chemical Structure and Properties
The structure of the compound can be represented as follows:
This structure features a benzoxazine ring with dichloro and phenyl substituents, contributing to its unique chemical properties and biological activities.
Antimicrobial Activity
Research has shown that derivatives of benzoxazines exhibit significant antimicrobial properties. A study focusing on various substituted benzoxazines revealed that compounds with similar structures to 2H-1,3-Benzoxazine-2-thione demonstrated effective antibacterial activity against a range of pathogens, including Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Anticancer Properties
Several studies have indicated that benzoxazine derivatives possess anticancer properties. For instance, compounds structurally related to 2H-1,3-Benzoxazine-2-thione have shown promising results in inhibiting cancer cell proliferation in vitro. A notable study reported that certain benzoxazine derivatives induced apoptosis in cancer cell lines through the activation of caspases and modulation of apoptotic pathways .
Anti-inflammatory Effects
The anti-inflammatory potential of benzoxazines has also been documented. Research indicates that compounds like 2H-1,3-Benzoxazine-2-thione can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases .
Case Studies
-
Antibacterial Study :
- Researchers synthesized several derivatives of benzoxazines and tested their antibacterial efficacy. The study found that the presence of halogen substituents significantly enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria.
- Results: Compounds exhibited Minimum Inhibitory Concentrations (MIC) ranging from 5 to 50 µg/mL against target pathogens .
-
Anticancer Activity :
- A comparative study evaluated the cytotoxic effects of various benzoxazine derivatives on breast cancer cell lines (MCF-7). The compound demonstrated IC50 values in the low micromolar range.
- Results: The study concluded that the compound's ability to induce apoptosis was linked to its structural features, particularly the electron-withdrawing groups .
Summary Table of Biological Activities
Properties
CAS No. |
647849-53-4 |
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Molecular Formula |
C14H9Cl2NOS |
Molecular Weight |
310.2 g/mol |
IUPAC Name |
6,8-dichloro-3-phenyl-4H-1,3-benzoxazine-2-thione |
InChI |
InChI=1S/C14H9Cl2NOS/c15-10-6-9-8-17(11-4-2-1-3-5-11)14(19)18-13(9)12(16)7-10/h1-7H,8H2 |
InChI Key |
REMMNOYSFUPACX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(=CC(=C2)Cl)Cl)OC(=S)N1C3=CC=CC=C3 |
Origin of Product |
United States |
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